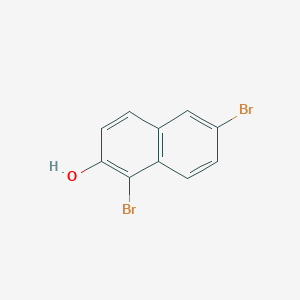

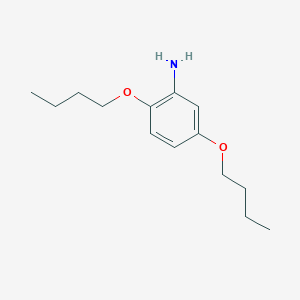

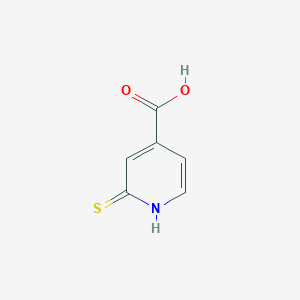

methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate

説明

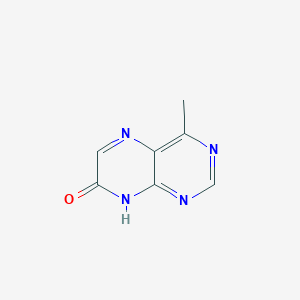

The compound of interest, methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate, is a derivative of amino acids with a specific stereochemistry at the second carbon atom. It contains a phenyl group with dihydroxy substitution, which may contribute to its chemical reactivity and physical properties. The compound's structure suggests potential biological activity, possibly related to its immunosuppressive effects, as seen in structurally related compounds .

Synthesis Analysis

The synthesis of related compounds involves the introduction of substituents into the amino acid backbone. For instance, the synthesis of 2-substituted 2-aminopropane-1,3-diols, which share a similar backbone to our compound of interest, was achieved by introducing a phenyl ring into the alkyl chain of a lead compound, resulting in various derivatives with immunosuppressive activity . Another related synthesis involved acylation of methyl l-2-amino-3-phenylpropanoate with furan-2-carbonyl chloride at room temperature, leading to the formation of extended chains via intermolecular hydrogen bonds . These methods could potentially be adapted for the synthesis of methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate has been studied using various spectroscopic methods. For example, the FT-IR and FT-Raman spectra of a closely related compound were recorded, and the geometrical structure, vibrational frequency, and bonding features were analyzed using ab initio HF and DFT methods . These studies provide insights into the electronic properties, such as the HOMO and LUMO energies, indicating charge transfer within the molecule. Such analyses are crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

The reactivity of structurally similar compounds has been explored in various chemical reactions. Methyl 2-benzoylamino-3-dimethylaminopropenoate, for instance, reacts with carbocyclic and heterocyclic 1,3-diketones to afford a range of substituted derivatives . Another example is the reaction of methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate with 1,3-diketones to form trisubstituted pyrroles and other heterocyclic compounds . These reactions highlight the potential of the amino acid backbone to engage in diverse chemical transformations, which could be relevant for the synthesis and modification of methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to our compound of interest have been characterized through various computational and experimental methods. The vibrational spectroscopy studies provide information on the infrared intensity, Raman activities, and normal coordinate analysis . Additionally, the solvent effects on the compound's properties have been calculated, which is important for understanding its behavior in different environments. The thermodynamic properties at various temperatures have also been calculated, offering insights into the stability and reactivity of the compound .

科学的研究の応用

Bioactive Precursor in Organic Synthesis

Methyl-2-formyl benzoate, a compound known for its wide range of pharmacological activities, serves as a bioactive precursor in the synthesis of various compounds with potential pharmaceutical applications. This compound's versatility in organic synthesis highlights the importance of bioactive precursors in developing new bioactive molecules, emphasizing synthetic routes and pharmaceutical applications (S. Farooq & Z. Ngaini, 2019).

Flavor Compounds in Foods

Branched aldehydes, derived from amino acids, play a significant role as flavor compounds in various food products. The production and degradation of these aldehydes from amino acids are extensively reviewed, showcasing the importance of understanding metabolic conversions and microbial composition in food science (B. Smit, W. Engels, & G. Smit, 2009).

Polyhydroxyalkanoate (PHA) Biosynthesis

PHA, a biodegradable microbial polymer, is formed from hydroxyalkanoic acids monomers, demonstrating the significant role of specific chemical structures in biosynthesis pathways. This review sheds light on the enzymes responsible for PHA polymerization and the potential applications of PHAs, pointing towards their importance in biodegradable materials and the factors affecting commercialization (A. Amara, 2010).

Methylglyoxal in Foods

Methylglyoxal, a reactive carbonyl compound in processed foods, can form various aroma compounds and act as a precursor for other toxins. This critical review discusses the formation, transformation, and mitigation strategies of methylglyoxal in foods, highlighting the role of amino acids and phenolic compounds in scavenging this compound and the need for further investigation into dietary adducts (Jie Zheng et al., 2020).

特性

IUPAC Name |

methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-11(12,10(15)16-2)6-7-3-4-8(13)9(14)5-7/h3-5,13-14H,6,12H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFJJXIMFTXSEM-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90939476 | |

| Record name | Methyl 3-hydroxy-alpha-methyltyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate | |

CAS RN |

18181-08-3 | |

| Record name | 3-Hydroxy-α-methyl-L-tyrosine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18181-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methyldopa methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018181083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-hydroxy-alpha-methyltyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-METHYL-MELEVODOPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49ARC1V0F1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。